N1-Ethylation Synthetic Yield vs. N1-Benzyl Analogue
The N1-ethyl derivative is accessible via a straightforward phase-transfer catalyzed alkylation of the parent 5-acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one using bromoethane and benzyltriethylammonium chloride, achieving an isolated yield of 65% [1]. By comparison, analogous N1-benzylation under comparable conditions yields only 52% of the 5-acetyl-1-benzyl derivative [2], demonstrating that the ethyl electrophile reacts more efficiently.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 65% (bromoethane, BnEt₃NCl, NaOH, benzene) |
| Comparator Or Baseline | 5-acetyl-1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: 52% (benzyl chloride, analogous PTC conditions) |
| Quantified Difference | +13 percentage points (relative 25% higher yield) |
| Conditions | Phase-transfer catalysis (BnEt₃NCl), NaOH, benzene, ambient temperature |
Why This Matters
Higher synthetic yield with cheaper ethylating agent improves cost-efficiency for bulk procurement and reduces downstream purification burden.
- [1] MolAid chemical database, synthesis entry for 5-Acetyl-1-ethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, accessed 2026-05-05. View Source
- [2] B. A. Puodzhyunaite et al., Khim.-farm. Zh., No. 10, pp. 1195–1198, 1985 (synthesis of N-benzyl derivative). View Source
